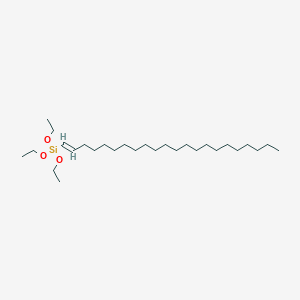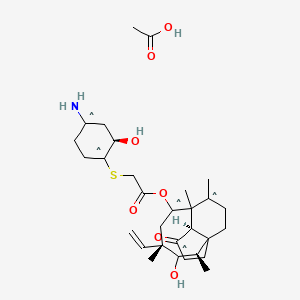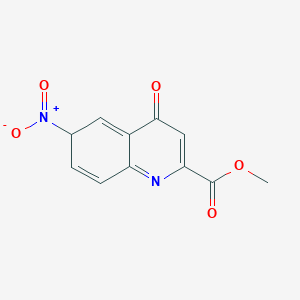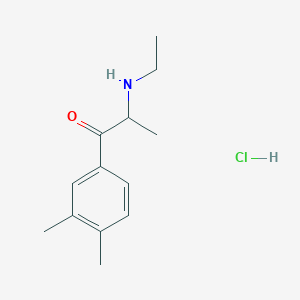
3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethylbenzo[d]thiazol-2(3H)-imine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 3-ethylbenzo[d]thiazol-2(3H)-imine consists of a benzene ring fused with a thiazole ring, with an ethyl group attached to the nitrogen atom of the thiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylbenzo[d]thiazol-2(3H)-imine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with ethyl isothiocyanate under reflux conditions in an appropriate solvent such as ethanol. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with ethyl isothiocyanate in ethanol under reflux conditions to form the intermediate 3-ethylbenzo[d]thiazol-2(3H)-imine.
Purification: The crude product is purified by recrystallization from ethanol to obtain pure 3-ethylbenzo[d]thiazol-2(3H)-imine.
Industrial Production Methods
In an industrial setting, the production of 3-ethylbenzo[d]thiazol-2(3H)-imine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-ethylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating or acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3-ethylbenzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethylbenzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, the compound may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. Molecular docking studies have shown that benzothiazole derivatives can bind to the active sites of target enzymes, thereby disrupting their function and leading to the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound of the benzothiazole family.
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
6-nitrobenzo[d]thiazol-2-amine: A nitro-substituted benzothiazole derivative with potential biological activity.
Uniqueness
3-ethylbenzo[d]thiazol-2(3H)-imine is unique due to the presence of the ethyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propiedades
Fórmula molecular |
C9H11ClN2S |
|---|---|
Peso molecular |
214.72 g/mol |
Nombre IUPAC |
3-ethyl-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C9H10N2S.ClH/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;/h3-6,10H,2H2,1H3;1H |
Clave InChI |
XXGXQZRCYPCOLR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)


![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)




![Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester](/img/structure/B12351155.png)

![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12351178.png)


